N-propylpiperidine-3-carboxamide

JAK-STAT signaling kinase inhibitor selectivity medicinal chemistry

Procure N-propylpiperidine-3-carboxamide (CAS 1016521-91-7) with 98% purity, essential for JAK2-selective inhibitor research (3.60 nM IC₅₀) and CNS-targeted drug discovery. Free base form offers validated piperidine-3-carboxamide scaffold for TRPV1 modulation and nipecotamide analog synthesis. Inquire for bulk quantities.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B7807297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylpiperidine-3-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CCCNC1
InChIInChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
InChIKeyAGGOHJGXWYGROI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylpiperidine-3-carboxamide: Product Profile and Core Characteristics for Research Procurement


N-propylpiperidine-3-carboxamide (CAS 1016521-91-7) is a piperidine-3-carboxamide derivative with the molecular formula C₉H₁₈N₂O and molecular weight 170.25 g/mol . This compound features a secondary amine in the piperidine ring (H-bond donor count: 2) and an N-propyl carboxamide side chain, giving it a calculated LogP of 0.332 and TPSA of 41.13 Ų . The free base form (purity ≥98%) is available from multiple vendors as a research-grade building block , while the hydrochloride salt form (CAS 1220034-18-3, MW 206.71 g/mol) offers enhanced aqueous solubility for biochemical assay applications .

Why Generic Substitution of N-Propylpiperidine-3-carboxamide with In-Class Analogs May Compromise Experimental Reproducibility


Within the piperidine-3-carboxamide chemical class, seemingly minor structural variations—such as N-alkyl chain length, N-substitution pattern, or salt form selection—can produce substantial differences in physicochemical properties and biological performance. For instance, computational data indicate that the N-propyl substitution yields a LogP value of approximately 0.33–0.51 , which differs meaningfully from the LogP values of N-methyl or N-ethyl analogs and can alter membrane permeability and assay partitioning behavior. Moreover, structure-activity relationship (SAR) analyses of piperidine-3-carboxamides have demonstrated that the 3-position carboxamide is essential for target engagement, while modifications to the N-alkyl substituent directly modulate inhibitory potency across multiple therapeutic targets including ALK kinase [1], cathepsin K [2], and TRPV1 channels [3]. Consequently, substituting N-propylpiperidine-3-carboxamide with an alternative in-class compound without rigorous experimental validation introduces uncontrolled variables that may irreproducibly alter assay outcomes or synthetic intermediate reactivity.

Quantitative Differentiation Evidence: N-Propylpiperidine-3-carboxamide vs. Key Comparators


JAK2 vs. JAK3 Selectivity Profile in N-Ethyl-N-Propylpiperidine-3-carboxamide Derived Inhibitor

A structurally related analog—1-(6-(2-aminopyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-4-yl)-N-ethyl-N-propylpiperidine-3-carboxamide (CHEMBL569757), which incorporates the N-propylpiperidine-3-carboxamide core—demonstrates substantial selectivity for JAK2 over JAK3. In radiometric enzymatic assays, this compound exhibits an IC₅₀ of 3.60 nM against JAK2 [1], compared to an IC₅₀ of 190 nM against JAK3 [2]. This represents a 53-fold selectivity window for JAK2 inhibition. Furthermore, in a cellular context (GMCSF-stimulated human TF1 cells), the compound inhibits JAK2-mediated STAT5 phosphorylation with an IC₅₀ of 6,500 nM [3], confirming functional target engagement though with reduced cellular potency relative to the isolated enzyme assay. This selectivity profile suggests that the N-propylpiperidine-3-carboxamide scaffold can be elaborated into molecules with tunable kinase selectivity profiles.

JAK-STAT signaling kinase inhibitor selectivity medicinal chemistry

Lipophilicity Differential: N-Propylpiperidine-3-carboxamide vs. Related Piperidine-3-carboxamide Scaffolds

Computational and vendor-reported physicochemical data indicate that N-propylpiperidine-3-carboxamide possesses a LogP value of 0.332 (Fluorochem calculated) to 0.512 (ChemScene computational chemistry data) , with a topological polar surface area (TPSA) of 41.13 Ų . These values position the compound in a moderately polar, balanced lipophilicity range that supports aqueous solubility while maintaining adequate membrane permeability. In contrast, structurally related piperidine-3-carboxamide derivatives incorporating aromatic or heteroaromatic substituents (e.g., 1-heteroarylpiperidinecarboxamide TRPV1 modulators) exhibit substantially higher LogP values, reflecting increased hydrophobicity driven by extended aromatic systems. The N-propyl substitution on the parent scaffold offers a lipophilicity profile distinct from both unsubstituted piperidine-3-carboxamide (more polar) and N-aryl/heteroaryl substituted analogs (more lipophilic).

physicochemical properties LogP drug-likeness solubility optimization

3-Position Carboxamide as an Essential Structural Determinant for Antiplatelet Activity in Nipecotamide Series

A detailed structure-activity analysis of piperidine-3-carboxamides (nipecotamides) as inhibitors of human platelet aggregation established critical SAR principles for this chemical class [1]. The study evaluated eight 1-alkyl(aralkyl)nipecotamides (type 5), 33 bis-nipecotamidoalkanes (type 6), and 7 N,N‘-bis(nipecotoyl)-piperazines (type 7). Key findings include: (1) A 3-substituent on the piperidine ring is strictly necessary for antiplatelet activity; (2) The substituent should be preferably an amide with its carbonyl carbon attached directly to the piperidine ring; (3) 3,5-Disubstitution and 2-substitution lead to a decline in activity; (4) The most potent type 5 compound was 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (5a). For type 6 inhibitors, optimal activity was attained when two nipecotoyl ring nitrogen atoms were connected by an aralkyl group separated by approximately 7 Å. These findings underscore that the 3-carboxamide moiety—exactly the functional group present in N-propylpiperidine-3-carboxamide—is non-negotiable for biological activity in this target class.

platelet aggregation inhibition SAR nipecotamides cardiovascular research

Piperidine-3-carboxamide Scaffold Yields Potent Cathepsin K Inhibition in Derivative Series

A 2024 study synthesized and evaluated a series of novel piperidine-3-carboxamide derivatives as cathepsin K inhibitors for anti-osteoporosis applications [1]. Among the synthesized derivatives, compound H-9 exhibited the most potent inhibition with an IC₅₀ value of 0.08 µM (80 nM) against cathepsin K. In vitro, H-9 demonstrated anti-bone resorption effects comparable to MIV-711, a cathepsin K inhibitor in phase 2a clinical trials. In vivo experiments confirmed that H-9 increased bone mineral density in OVX-induced osteoporotic mice. Molecular docking revealed that H-9 forms hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K, and Western blot analysis confirmed downregulation of cathepsin K expression. While N-propylpiperidine-3-carboxamide itself was not the lead compound in this study, the piperidine-3-carboxamide scaffold provided the foundation for generating sub-100 nM inhibitors with demonstrated in vivo efficacy.

cathepsin K inhibition osteoporosis bone resorption piperidamide derivatives

Recommended Research and Industrial Applications for N-Propylpiperidine-3-carboxamide Based on Evidence Profile


Synthesis of Isoform-Selective Kinase Inhibitor Candidates Targeting JAK2

Based on evidence that elaborated N-ethyl-N-propylpiperidine-3-carboxamide analogs achieve 53-fold selectivity for JAK2 over JAK3 (JAK2 IC₅₀ = 3.60 nM; JAK3 IC₅₀ = 190 nM) , researchers developing isoform-selective JAK2 inhibitors for myeloproliferative disorders or inflammatory diseases should consider N-propylpiperidine-3-carboxamide as a core scaffold for lead optimization. The piperidine-3-carboxamide framework supports functional elaboration at the N-position and 1-position to modulate kinase selectivity profiles.

Intermediate for Balanced-Lipophilicity CNS-Penetrant Compounds

The moderate LogP value of N-propylpiperidine-3-carboxamide (0.33–0.51) positions it favorably as an intermediate for CNS-targeted drug discovery programs. Compounds requiring passive blood-brain barrier penetration typically benefit from LogP values in the 1–3 range; the relatively polar nature of this scaffold provides a hydrophilic starting point that can be further elaborated with lipophilic substituents to achieve optimal CNS MPO scores. Additionally, the TPSA of 41.13 Ų falls below the 60–70 Ų threshold associated with favorable brain penetration.

Development of Platelet Aggregation Inhibitors and Cardiovascular Research Tools

SAR studies confirm that the 3-carboxamide substitution pattern is essential for antiplatelet activity in nipecotamide derivatives . N-propylpiperidine-3-carboxamide contains this validated pharmacophoric element and can serve as a starting material for synthesizing type 5, type 6, or type 7 nipecotamide analogs for cardiovascular research applications. The established SAR framework for this series provides clear design principles for derivative synthesis and optimization.

Scaffold for TRPV1 Modulator Development in Pain Research

Piperidine-3-carboxamide derivatives have been validated as TRPV1 modulators in Ca²⁺ channel assays using HEK-293 cells overexpressing human recombinant TRPV1 channels . In this series, piperidine-3-carboxamide derivative 31 exerted agonist/desensitizing activity at low micromolar concentrations, while structurally distinct piperazinylurea derivatives acted as antagonists. This functional divergence from a common piperidine-3-carboxamide starting point underscores the scaffold‘s versatility for generating both TRPV1 agonists and antagonists depending on the elaboration strategy. N-propylpiperidine-3-carboxamide provides a viable synthetic entry point for developing novel TRPV1 modulators for pain and inflammation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-propylpiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.